Ethyl 6'-[(2-butoxy-2-oxoethyl)sulfanyl]-5'-cyano-2'-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate
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Overview
Description
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, nitriles, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include esterification, nucleophilic substitution, and condensation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate can undergo various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6’-[(2-butoxy-2-oxoethyl)sulfanyl]-5’-cyano-2’-phenyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate can be compared with other similar compounds such as:
- Ethyl (2-ethoxy-2-oxoethyl)sulfanylacetate
- Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate
These compounds share similar functional groups but differ in their specific structures and properties
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
ethyl 6-(2-butoxy-2-oxoethyl)sulfanyl-5-cyano-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H27N3O4S/c1-3-5-14-33-21(30)17-34-25-20(15-27)22(19-12-9-13-28-16-19)23(26(31)32-4-2)24(29-25)18-10-7-6-8-11-18/h6-13,16,22,29H,3-5,14,17H2,1-2H3 |
InChI Key |
OTQKBKNWPVMJLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CN=CC=C3)C#N |
Origin of Product |
United States |
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